N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide
Description
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Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]cyclohexanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O4S/c1-15(2)13-23-18-11-10-16(12-19(18)27-14-21(3,4)20(23)24)22-28(25,26)17-8-6-5-7-9-17/h10-12,15,17,22H,5-9,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYNPFPUVLKPOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3CCCCC3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C19H27N2O4S
- Molecular Weight : 373.56 g/mol
Structural Characteristics
The compound features a unique oxazepine ring which may contribute to its biological properties. The presence of the sulfonamide group also suggests potential interactions with biological targets.
Research indicates that compounds similar to this compound exhibit diverse biological activities:
- Antimicrobial Activity : Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis.
- Anticancer Properties : Some oxazepine derivatives have demonstrated cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Compounds in this class may also modulate inflammatory pathways, providing therapeutic potential in chronic inflammatory diseases.
Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the oxazepine structure could enhance antibacterial potency.
Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) revealed that specific derivatives of oxazepines induced apoptosis through the activation of caspase pathways. The compound's ability to inhibit tumor growth was attributed to its interaction with DNA topoisomerases.
Anti-inflammatory Response
Research published in Pharmacology Reports highlighted the anti-inflammatory effects of similar sulfonamide compounds in animal models of arthritis. The compounds reduced pro-inflammatory cytokine levels and improved clinical scores.
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
